Methyl 2-bromo-3-cyano-5-fluorobenzoate Methyl 2-bromo-3-cyano-5-fluorobenzoate
Brand Name: Vulcanchem
CAS No.: 1805595-91-8
VCID: VC2753803
InChI: InChI=1S/C9H5BrFNO2/c1-14-9(13)7-3-6(11)2-5(4-12)8(7)10/h2-3H,1H3
SMILES: COC(=O)C1=CC(=CC(=C1Br)C#N)F
Molecular Formula: C9H5BrFNO2
Molecular Weight: 258.04 g/mol

Methyl 2-bromo-3-cyano-5-fluorobenzoate

CAS No.: 1805595-91-8

Cat. No.: VC2753803

Molecular Formula: C9H5BrFNO2

Molecular Weight: 258.04 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-3-cyano-5-fluorobenzoate - 1805595-91-8

Specification

CAS No. 1805595-91-8
Molecular Formula C9H5BrFNO2
Molecular Weight 258.04 g/mol
IUPAC Name methyl 2-bromo-3-cyano-5-fluorobenzoate
Standard InChI InChI=1S/C9H5BrFNO2/c1-14-9(13)7-3-6(11)2-5(4-12)8(7)10/h2-3H,1H3
Standard InChI Key BUMPVPUGMSPDTJ-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC(=C1Br)C#N)F
Canonical SMILES COC(=O)C1=CC(=CC(=C1Br)C#N)F

Introduction

Chemical Identity

PropertyDetails
IUPAC NameMethyl 2-bromo-3-cyano-5-fluorobenzoate
Molecular FormulaC9H5BrFNO2C_9H_5BrFNO_2
Molecular Weight258.04 g/mol
CAS Number1805595-91-8
StructureContains bromine, cyano, and fluorine substituents on a benzoate ring

This compound is a derivative of benzoic acid, where the methyl ester group is combined with bromine, cyano, and fluorine substituents at specific positions on the aromatic ring. These functional groups contribute to its distinct chemical reactivity and potential applications.

Laboratory Synthesis

Methyl 2-bromo-3-cyano-5-fluorobenzoate can be synthesized via selective bromination of methyl 3-cyano-5-fluorobenzoate. The reaction typically involves:

  • Brominating Agents: Bromine or N-bromosuccinimide (NBS)

  • Catalysts: Iron or aluminum chloride

  • Reaction Conditions: Controlled temperature to ensure selective substitution at the desired position.

Industrial Scale Production

On an industrial scale, advanced techniques such as continuous flow reactors are employed to enhance yield and purity. Purification methods like recrystallization or chromatography are often used to remove impurities effectively.

In Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules, including:

  • Pharmaceuticals

  • Agrochemicals

  • Specialty materials

In Medicinal Chemistry

Due to its functional groups, it is explored for potential biological activity and as a precursor in drug development.

In Material Science

The presence of bromine, cyano, and fluorine groups makes it useful in designing materials with specific properties.

Hazards

According to safety data:

  • Skin Irritation: Causes redness, scaling, or blistering.

  • Eye Irritation: Can result in severe damage.

  • Respiratory Effects: May cause irritation upon inhalation.

Precautionary Measures

To handle this compound safely:

  • Avoid inhaling vapors or dust.

  • Use protective gloves and eyewear.

  • Work in a well-ventilated area or under a fume hood.

Comparison with Similar Compounds

Compound NameKey Differences
Methyl 3-bromo-5-fluorobenzoateLacks the cyano group, altering reactivity and uses
Methyl 2-bromo-5-cyano-4-fluorobenzoateIsomer with different substitution pattern

Methyl 2-bromo-3-cyano-5-fluorobenzoate is unique due to its specific combination of functional groups, enabling distinct chemical transformations.

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